molecular formula C18H37NO B3045185 Acetamide, N,N-bis(2-ethylhexyl)- CAS No. 102769-39-1

Acetamide, N,N-bis(2-ethylhexyl)-

Cat. No.: B3045185
CAS No.: 102769-39-1
M. Wt: 283.5 g/mol
InChI Key: KMGFVPGVMMBATJ-UHFFFAOYSA-N
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Description

Its structure features two 2-ethylhexyl groups attached to the nitrogen atom of the acetamide backbone, conferring high hydrophobicity and solubility in nonpolar media. This compound has garnered attention in industrial applications, particularly in solvent extraction processes. For instance, BisAA demonstrates efficacy in extracting lithium ions from salt lake brines and geothermal water due to its strong Lewis basicity and stability under acidic conditions . Additionally, it has been employed in the selective recovery of platinum(IV) from secondary resources, as validated by IR spectral analysis (C=O stretching at ~1640 cm⁻¹) and extraction kinetics studies . The 2-ethylhexyl substituents enhance its solubility in mineral oils, a property critical for applications in lubricant additives and metal deactivators .

Properties

IUPAC Name

N,N-bis(2-ethylhexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO/c1-6-10-12-17(8-3)14-19(16(5)20)15-18(9-4)13-11-7-2/h17-18H,6-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGFVPGVMMBATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579204
Record name N,N-Bis(2-ethylhexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102769-39-1
Record name N,N-Bis(2-ethylhexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N-bis(2-ethylhexyl)- typically involves the reaction of acetamide with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CH3CONH2+2C8H17NH2CH3CON(C8H17)2+2NH3\text{CH}_3\text{CONH}_2 + 2 \text{C}_8\text{H}_{17}\text{NH}_2 \rightarrow \text{CH}_3\text{CON(C}_8\text{H}_{17})_2 + 2 \text{NH}_3 CH3​CONH2​+2C8​H17​NH2​→CH3​CON(C8​H17​)2​+2NH3​

Industrial Production Methods: In industrial settings, the production of Acetamide, N,N-bis(2-ethylhexyl)- involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity of the final product. The reaction is typically carried out in a solvent medium, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N,N-bis(2-ethylhexyl)- can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: It can participate in substitution reactions where one or both of the 2-ethylhexyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different functional groups replacing the 2-ethylhexyl groups.

Scientific Research Applications

N,N-bis(2-ethylhexyl)-2-methylpropanamide, a synthetic compound with an amide functional group and two long alkyl chains, is primarily used in metal ion extraction from aqueous solutions. Its IUPAC name is N,N-bis(2-ethylhexyl)-2-methylpropanamide, and its chemical formula is C₁₄H₂₈N₂O. It functions as a ligand by forming complexes with various metal ions, including lithium.

Applications

  • Metal Ion Extraction N,N-bis(2-ethylhexyl)-2-methylpropanamide is widely used in hydrometallurgical processes for extracting valuable metals from ores or solutions.
  • Separation Membranes This compound is also utilized in separation membranes.

N,N-bis(2-ethylhexyl)-2-methylpropanamide's structure enhances its ability to extract certain metals more efficiently than its counterparts. Examples of related compounds include:

Compound NameStructure FeaturesUnique Attributes
N,N-di(2-ethylhexyl)acetamideTwo ethylhexyl groups attached to acetamideOften used in solvent extraction
N,N-bis(2-ethylhexyl)formamideTwo ethylhexyl groups attached to formamideExhibits different solubility properties
N,N-bis(4-methylpentyl)propanamideLong alkyl chains similar to N,N-bis(2-ethylhexyl)-2-methylpropanamideDifferent selectivity in metal ion binding

Mechanism of Action

The mechanism of action of Acetamide, N,N-bis(2-ethylhexyl)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of BisAA and Analogous Acetamides

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Applications Solubility Features
Acetamide, N,N-bis(2-ethylhexyl)- C₂₀H₃₉NO 313.5 g/mol Two 2-ethylhexyl groups Lithium/platinum extraction, lubricants High in nonpolar solvents/oils
Dimethyl Acetamide (DMAC) C₄H₉NO 87.12 g/mol Two methyl groups Polar solvent, polymer production Miscible in water/organic solvents
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide C₁₅H₂₁ClNO₂ 283.8 g/mol Chloro, diethylphenyl, methoxymethyl Herbicide (e.g., alachlor) Moderate in organic phases
N,N′-[1,2-Ethanediylbis(oxy-2,1-phenylene)]bis-acetamide C₁₈H₂₀N₂O₄ 328.36 g/mol Ethylene-phenylene linker Pharmaceutical intermediates Low aqueous solubility
Bis-pyrimidine acetamides (e.g., Compound 12 ) Varies (C~40H~30N~8O~6) ~800–900 g/mol Pyrimidine cores, nitro/chloro substituents Anticancer/antimicrobial agents Solubility depends on substituents

Performance and Application Insights

Solvent Extraction Efficiency

  • BisAA outperforms simpler acetamides like DMAC in metal ion extraction due to its branched alkyl chains, which prevent aggregation and improve phase separation. For lithium recovery, BisAA achieves >90% extraction efficiency from simulated brines at optimal pH (~2.5) .
  • In contrast, DMAC is unsuitable for metal extraction due to its polar nature but serves as a high-boiling-point solvent in organic synthesis .

Thermal and Chemical Stability

  • BisAA’s branched structure confers resistance to hydrolysis and thermal degradation (stable up to 200°C), critical for high-temperature applications like lubricant additives .
  • DMAC , while thermally stable, hydrolyzes slowly in aqueous acidic conditions, limiting its use in corrosive environments .

Spectral and Analytical Data

  • BisAA is characterized by distinct IR peaks at 1640 cm⁻¹ (C=O) and 1460–1380 cm⁻¹ (C-N), with ¹³C NMR signals at δ 172.0 (C=O) and δ 25.0–31.6 (alkyl carbons) .
  • Bis-pyrimidine analogs show additional NMR signals for aromatic protons (δ 7.5–8.5) and nitro groups (δ ~150 in ¹³C NMR) .

Research Findings and Industrial Relevance

  • BisAA’s application in lithium extraction is supported by kinetic studies using the rising single-drop method, confirming a diffusion-controlled mechanism with a rate constant of 1.2 × 10⁻³ s⁻¹ .
  • In contrast, Irgamet 30 (a triazole derivative with 2-ethylhexyl chains) shares BisAA’s oil solubility but is tailored for metal deactivation in lubricants, highlighting the role of functional group variation in application specificity .

Biological Activity

Acetamide, N,N-bis(2-ethylhexyl)-, a compound with the molecular formula C18_{18}H37_{37}NO, has garnered attention for its diverse biological activities. This article explores its biological effects, including toxicity, antimicrobial properties, and potential therapeutic applications, supported by various studies and data.

Overview of Acetamide, N,N-bis(2-ethylhexyl)-

Acetamide derivatives have been studied for their solvent properties and biological effects. Specifically, N,N-bis(2-ethylhexyl)-acetamide is noted for its low environmental toxicity and potential hepatotoxicity upon high exposure levels . The compound's structure suggests potential interactions with biological membranes, which may influence its biological activity.

1. Toxicity Profiles

Research indicates that acetamides can exhibit significant toxicity under certain conditions. For instance:

  • Liver Damage : High doses of acetamides can lead to liver damage in various animal models. The liver is identified as a primary target organ for toxicity, with damage correlating to the amount absorbed .
  • Embryotoxicity : High doses have shown embryotoxic effects in sensitive species, indicating potential risks during pregnancy .

2. Antimicrobial Properties

Acetamides have been evaluated for their antibacterial activity against various pathogens:

  • Antibacterial Activity : A study highlighted that certain acetamide derivatives demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds similar to N,N-bis(2-ethylhexyl)-acetamide exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like levofloxacin .
CompoundMIC (µg/mL)Bacterial Strain
2b< 25E. coli
2i= 25S. aureus
2g< 50B. subtilis

3. Potential Therapeutic Applications

The therapeutic potential of acetamides is being explored in various domains:

  • Cancer Chemotherapy : Some studies suggest that acetamides may be evaluated for their anticancer properties due to their ability to induce cytotoxicity in cancer cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with cellular pathways associated with apoptosis and cell proliferation.

Case Study 1: Hepatotoxicity Assessment

A comprehensive evaluation of the hepatotoxic effects of acetamide derivatives was conducted using rodent models. Results indicated a dose-dependent relationship between exposure levels and liver damage markers, emphasizing the need for careful monitoring in industrial applications .

Case Study 2: Antibacterial Efficacy

In vitro studies assessed the antibacterial efficacy of several acetamide derivatives against common pathogens. The results showed that specific structural modifications enhanced antibacterial activity significantly compared to unmodified compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetamide, N,N-bis(2-ethylhexyl)-
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